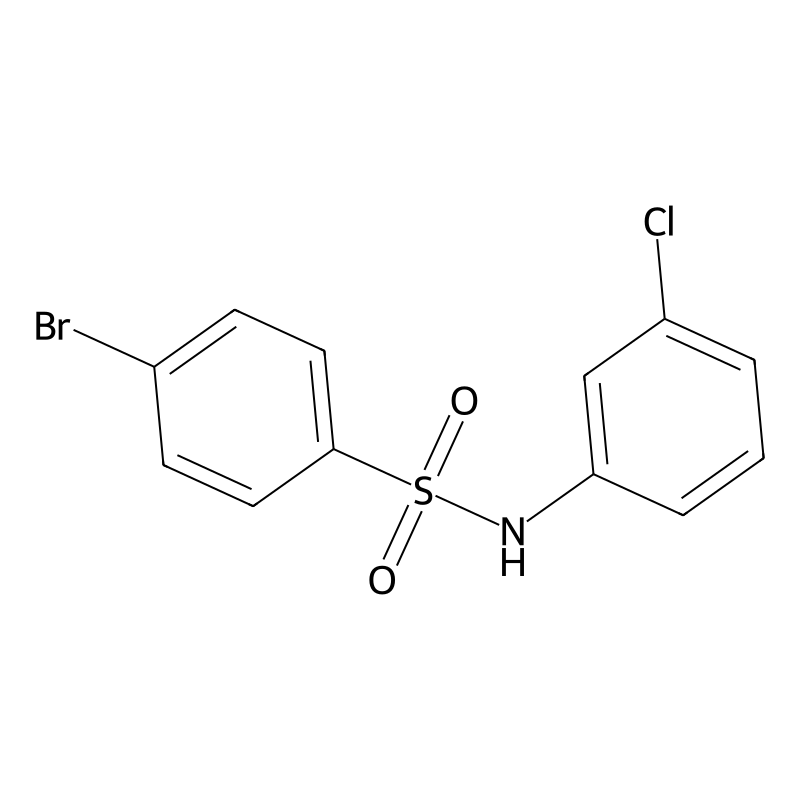4-bromo-N-(3-chlorophenyl)benzenesulfonamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-bromo-N-(3-chlorophenyl)benzenesulfonamide is an organic compound characterized by the molecular formula and a molecular weight of 346.63 g/mol. This compound features a sulfonamide functional group, which is known for its diverse biological activities, particularly in medicinal chemistry. The presence of bromine and chlorine substituents on the aromatic rings enhances its chemical reactivity and potential therapeutic applications. Its structural uniqueness is attributed to the specific arrangement of halogen atoms, which can influence both its physical properties and biological interactions .
- Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution mechanisms.
- Oxidation and Reduction Reactions: The compound can undergo oxidation to yield sulfonic acids or reduction to form amines, depending on the reaction conditions and reagents used.
- Coupling Reactions: It can engage in coupling reactions such as Suzuki-Miyaura coupling, allowing for the formation of biaryl compounds, which are significant in organic synthesis.
The biological activity of 4-bromo-N-(3-chlorophenyl)benzenesulfonamide is notable due to its sulfonamide moiety, commonly associated with antibacterial properties. Sulfonamides inhibit bacterial folic acid synthesis, making this compound a candidate for antimicrobial research. Additionally, compounds with similar structures have shown potential in treating various diseases, including cancer and inflammatory conditions. The interaction of this compound with specific molecular targets can modulate enzyme activities and influence signaling pathways related to cell growth and apoptosis .
The synthesis of 4-bromo-N-(3-chlorophenyl)benzenesulfonamide typically involves several key steps:
- Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form nitrobenzene.
- Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using reducing agents such as iron and hydrochloric acid.
- Sulfonation of Aniline: Aniline undergoes sulfonation with chlorosulfonic acid to produce benzenesulfonamide.
- Bromination: The benzenesulfonamide is brominated at the 4-position using bromine in the presence of a catalyst like iron(III) bromide.
- Chlorination: Finally, chlorination at the 3-position of the phenyl ring is achieved using chlorine gas or thionyl chloride.
4-bromo-N-(3-chlorophenyl)benzenesulfonamide has several applications across various fields:
- Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceutical compounds with potential anticancer and antimicrobial properties.
- Organic Synthesis: The compound acts as a building block for constructing complex organic molecules.
- Material Science: It is utilized in developing novel materials with specific electronic and optical characteristics.
Research on the interaction of 4-bromo-N-(3-chlorophenyl)benzenesulfonamide with biological targets is essential for understanding its pharmacological potential. Molecular docking studies have been employed to predict how this compound interacts with enzymes involved in bacterial metabolism, which could inform its use as an antibacterial agent. Such studies help elucidate the compound's mechanism of action and its influence on cellular pathways .
Several compounds share structural similarities with 4-bromo-N-(3-chlorophenyl)benzenesulfonamide:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-bromo-N-phenylbenzenesulfonamide | Bromine at para position | Exhibits distinct antibacterial properties |
| 3-bromo-N-(3-chloropropyl)benzenesulfonamide | Bromine at meta position | Potentially different reactivity due to propyl group |
| 4-(bromomethyl)benzenesulfonyl chloride | Bromomethyl group | Used in various coupling reactions |
| N-(2-chloro-4-methylphenyl)benzenesulfonamide | Chlorine and methyl groups | More lipophilic than the bromo variant |
| 4-bromo-3-(trifluoromethyl)benzenesulfonamide | Trifluoromethyl group | Different electronic properties affecting reactivity |
The uniqueness of 4-bromo-N-(3-chlorophenyl)benzenesulfonamide lies in its dual halogenation (bromine and chlorine), which grants it distinct chemical reactivity compared to these similar compounds. This feature allows for versatile synthetic modifications and broadens its potential therapeutic applications.








